molecular formula C4H7ClN2S B3148854 5-Methylthiazol-2-amine hydrochloride CAS No. 6593-86-8

5-Methylthiazol-2-amine hydrochloride

Cat. No.: B3148854
CAS No.: 6593-86-8
M. Wt: 150.63 g/mol
InChI Key: JUBIAADFHLMYOD-UHFFFAOYSA-N
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Description

5-Methylthiazol-2-amine hydrochloride: is a chemical compound with the molecular formula C4H7ClN2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure.

Biochemical Analysis

Biochemical Properties

It is known that it can be used in the preparation of acrylamide monomer, 5-methyl-2-thiozyl methacrylamide (MTMAAm) . It can also be used in the preparation of mixed-ligand dien-Cu (II) complexes (dien=diethylenetriamine)

Cellular Effects

It has been suggested that it may have potential anticancer and antibacterial activities . The exact mechanisms by which it influences cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, are still being researched.

Molecular Mechanism

It is known to be involved in the formation of metal complexes that bind competitively to DNA This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylthiazol-2-amine hydrochloride typically involves the reaction of 2-amino-5-methylthiazole with hydrochloric acid. One common method includes the following steps :

    Starting Materials: 2-amino-5-methylthiazole, hydrochloric acid, sodium nitrite.

    Reaction Conditions: The reaction is carried out in an aqueous medium at low temperatures (0°C or lower) to form a diazonium salt.

    Procedure: The diazonium salt is then heated to 40°C for three hours and extracted with chloroform to obtain the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 5-Methylthiazol-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Amino-5-methylthiazole
  • 2-Amino-4-methylthiazole
  • 2-Amino-5-nitrothiazole
  • 2-Aminothiazole

Comparison: 5-Methylthiazol-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits different reactivity and interaction profiles, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

5-methyl-1,3-thiazol-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S.ClH/c1-3-2-6-4(5)7-3;/h2H,1H3,(H2,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBIAADFHLMYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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